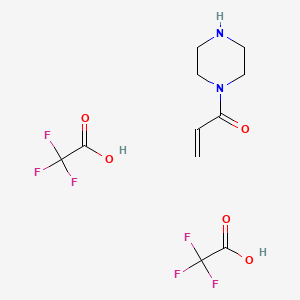![molecular formula C39H71Na2O8P B12944921 9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)
9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt typically involves multiple steps:
Esterification: Linoleic acid is esterified with an appropriate alcohol in the presence of an acid catalyst.
Phosphorylation: The ester is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions.
Sodium Salt Formation: The phosphorylated ester is neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety.
Reduction: Reduction reactions can target the ester and phosphonooxy groups.
Substitution: Nucleophilic substitution reactions can occur at the ester and phosphonooxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Products may include epoxides and hydroxylated derivatives.
Reduction: Reduced products include alcohols and alkanes.
Substitution: Substituted products depend on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be used in the synthesis of polymers and surfactants.
Biology
Biochemical Studies: The compound can be used to study lipid metabolism and signaling pathways.
Drug Delivery: Its amphiphilic nature makes it suitable for drug delivery systems.
Medicine
Diagnostics: Used in the formulation of diagnostic agents for imaging.
Industry
Cosmetics: Used in formulations for skincare products due to its moisturizing properties.
Food Industry: Potential use as an emulsifier and stabilizer in food products.
作用機序
The compound exerts its effects through interactions with cellular membranes and enzymes. The phosphonooxy group can mimic phosphate groups in biological systems, allowing it to participate in signaling pathways and enzymatic reactions. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Linoleic Acid: The parent compound, a polyunsaturated omega-6 fatty acid.
Phosphatidylcholine: A phospholipid with similar structural features.
Glycerophospholipids: A class of lipids that includes compounds with similar ester and phosphonooxy groups.
Uniqueness
The unique combination of linoleic acid, ester, and phosphonooxy groups in 9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt imparts distinct chemical and biological properties. Its amphiphilic nature and ability to participate in diverse chemical reactions make it valuable for various applications in research and industry.
特性
分子式 |
C39H71Na2O8P |
|---|---|
分子量 |
744.9 g/mol |
IUPAC名 |
disodium;[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h12,14,18,20,37H,3-11,13,15-17,19,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b14-12-,20-18-;;/t37-;;/m1../s1 |
InChIキー |
SRPFZABXPNJWAG-ZDPVYSKNSA-L |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


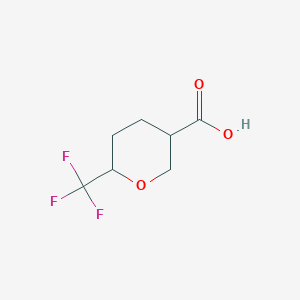
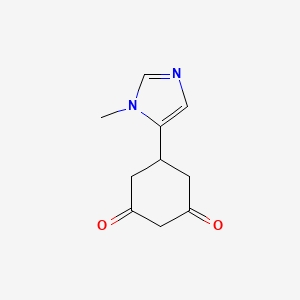
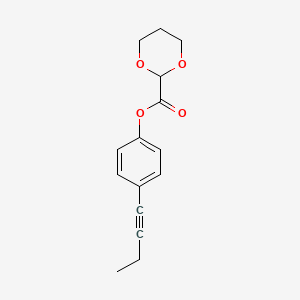

![3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12944843.png)
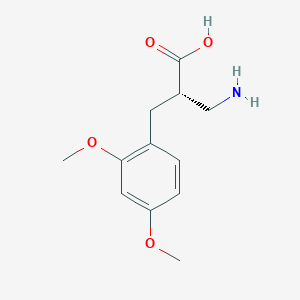
![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)
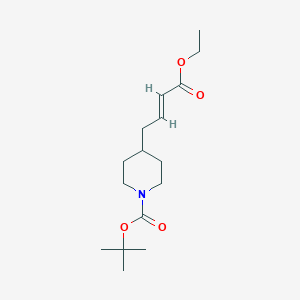
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12944872.png)
![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
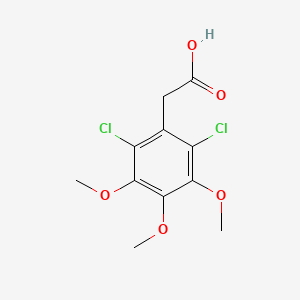

![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
